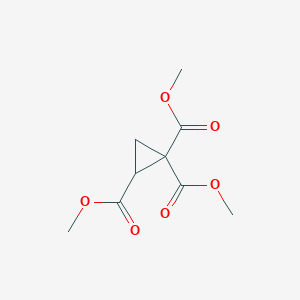

Trimethyl cyclopropane-1,1,2-tricarboxylate

Description

Properties

CAS No. |

22650-26-6 |

|---|---|

Molecular Formula |

C9H12O6 |

Molecular Weight |

216.19 g/mol |

IUPAC Name |

trimethyl cyclopropane-1,1,2-tricarboxylate |

InChI |

InChI=1S/C9H12O6/c1-13-6(10)5-4-9(5,7(11)14-2)8(12)15-3/h5H,4H2,1-3H3 |

InChI Key |

AITCJXFGMWROSY-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1CC1(C(=O)OC)C(=O)OC |

Origin of Product |

United States |

Preparation Methods

Corey-Chaykovsky Reaction

- Reaction Principle: Sulfur ylides generated from sulfonium or sulfoxonium salts react with aldehydes or ketones to form cyclopropanes.

- Typical Reagents: Trimethylsulfoxonium iodide or trimethylsulfonium bromide, sodium hydride (NaH) as base, and the carbonyl ester substrate.

- Solvents: Aprotic solvents such as dimethyl sulfoxide (DMSO), tetrahydrofuran (THF), or dimethylformamide (DMF).

- Conditions: The reaction is usually conducted under inert atmosphere at temperatures ranging from 0 °C to room temperature to optimize yield and minimize side reactions.

- Mechanism: The sulfur ylide attacks the carbonyl carbon, forming a betaine intermediate that cyclizes to the cyclopropane ring, releasing the sulfur-containing byproduct.

One-Step Cyclopropanation Using Active Methylene Compounds

- Process: Sodium hydride deprotonates the active methylene compound (e.g., methyl cyanoacetate or similar esters) forming a carbanion, which then reacts with trimethylsulfoxonium iodide to generate the sulfur ylide in situ.

- Subsequent Step: Addition of the aldehyde leads to cyclopropane formation.

- Advantages: This method allows for a streamlined synthesis in a single reaction vessel, improving efficiency and reducing purification steps.

Reaction Conditions and Optimization

| Parameter | Typical Conditions | Effect on Yield and Purity |

|---|---|---|

| Base | Sodium hydride (NaH) or potassium tert-butoxide | Efficient generation of sulfur ylide; excess base can cause side reactions |

| Solvent | THF, DMSO, DMF | Polar aprotic solvents favor ylide formation and reaction kinetics |

| Temperature | 0 °C to room temperature | Lower temperatures reduce decomposition; elevated temperatures may increase rate but risk side reactions |

| Reaction Time | 1–24 hours | Longer times may improve conversion but increase byproducts |

| Molar Ratios | Sulfur ylide precursor:carbonyl compound ~1.1:1 | Slight excess of ylide precursor improves yield |

| Work-up | Aqueous quench followed by extraction and purification | Efficient removal of sulfur byproducts critical for purity |

Analytical Characterization Supporting Synthesis

Nuclear Magnetic Resonance (NMR)

- [^1H NMR](pplx://action/followup): Characteristic signals for cyclopropane protons appear at δ 1.8–2.2 ppm; ester methyl groups resonate at δ 3.6–3.8 ppm.

- [^13C NMR](pplx://action/followup): Signals for ester carbonyl carbons typically appear near δ 165–175 ppm; cyclopropane carbons resonate around δ 10–30 ppm.

- Stereochemical Information: NMR splitting patterns can distinguish stereoisomers due to restricted ring rotation.

Mass Spectrometry (MS)

Infrared Spectroscopy (IR)

- Strong ester carbonyl (C=O) stretching bands at 1740–1720 cm^-1.

- Cyclopropane ring vibrations observed near 1000–950 cm^-1.

Thermal Analysis

- Thermogravimetric analysis (TGA) reveals multi-step decomposition, consistent with ester cleavage and ring breakdown.

- Differential scanning calorimetry (DSC) indicates thermal stability up to ~180 °C before decomposition.

Complete Research Results and Mechanistic Insights

Mechanism of Cyclopropane Formation

Influence of Substituents and Reaction Conditions

- Bulky ester groups increase ring strain and decrease thermal stability.

- Electron-withdrawing groups enhance ring strain and reactivity, beneficial for subsequent functionalization.

- Reaction conditions such as solvent polarity and temperature critically affect the yield and stereoselectivity.

Synthetic Yield and Purity

- Typical yields for the Corey-Chaykovsky reaction range from 60% to 85%, depending on substrate purity and reaction optimization.

- Purification by column chromatography or recrystallization is essential to remove sulfur-containing byproducts and unreacted starting materials.

Summary Table of Preparation Methods

| Method | Key Reagents | Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Corey-Chaykovsky Reaction | Trimethylsulfoxonium iodide, NaH, aldehyde ester | THF, 0 °C to RT, inert atmosphere | High selectivity; well-studied | Requires dry, inert conditions |

| One-step Cyclopropanation | Active methylene compound, NaH, sulfoxonium salt, aldehyde | Aprotic solvent, room temperature | Streamlined synthesis | Sensitive to moisture |

| Alkaline Cyclization + Esterification | Cyanoacetic acid, dibromopropionic acid, base | Alkaline medium, reflux | Simple reagents | Multi-step; lower selectivity |

Chemical Reactions Analysis

Types of Reactions

Trimethyl cyclopropane-1,1,2-tricarboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different carboxylic acid derivatives.

Reduction: Reduction reactions can convert the carboxylate groups to alcohols.

Substitution: The carboxylate groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reactions typically occur under mild to moderate conditions to preserve the integrity of the cyclopropane ring .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Organic Synthesis

Trimethyl cyclopropane-1,1,2-tricarboxylate serves as a valuable building block in organic synthesis. It is utilized in the formation of complex cyclopropane-containing molecules, which are essential in the development of pharmaceuticals and agrochemicals. The compound's reactive ester groups facilitate various chemical reactions such as oxidation, reduction, and substitution.

Research indicates that derivatives of this compound exhibit significant biological activities:

- Enzyme Inhibition : Certain derivatives have shown potential in inhibiting enzymes crucial for bacterial cell wall synthesis. For instance, studies have demonstrated that these compounds can inhibit EC 2.7.8.13, which is involved in peptidoglycan biosynthesis.

- Antimicrobial Properties : The compound has demonstrated activity against various pathogens, including Gram-positive bacteria like Staphylococcus aureus and Escherichia coli. In vitro tests have indicated promising minimum inhibitory concentrations (MIC) against these microorganisms.

Medicinal Chemistry

This compound is being investigated as a precursor for pharmaceutical compounds. Its derivatives are being explored for their potential therapeutic effects due to their biological activity.

Enzyme Inhibition Study

A study evaluated the kinetic properties of this compound derivatives as inhibitors of bacterial enzymes. The results indicated significant inhibition rates compared to control compounds, suggesting potential development into effective antibacterial agents.

Antimicrobial Testing

In vitro tests on this compound revealed its efficacy against strains of Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations were determined to assess its antimicrobial activity.

Mechanism of Action

The mechanism by which trimethyl cyclopropane-1,1,2-tricarboxylate exerts its effects involves interactions with various molecular targets. The cyclopropane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can modulate enzyme activity and other cellular processes .

Comparison with Similar Compounds

Methyl Cyclopropanecarboxylate (CAS 2868-37-3)

- Structure : Single ester group on a cyclopropane ring.

- Molecular Formula : C₅H₈O₂; Molecular Weight : 100.12 g/mol.

- Key Differences :

1,2,3-Trichloropropane (CAS 96-18-4)

- Structure : Three chlorine atoms on a propane backbone.

- Molecular Formula : C₃H₅Cl₃; Molecular Weight : 147.43 g/mol.

- Key Differences: Chlorine substituents confer toxicity (neurotoxic, carcinogenic) and industrial utility as a solvent. Lacks ester groups, making it unsuitable for synthetic applications requiring nucleophilic acyl substitution .

Cyclobutane (CAS 287-23-0)

- Structure : Four-membered cycloalkane.

- Molecular Formula : C₄H₈; Molecular Weight : 56.11 g/mol.

- Key Differences :

Data Table: Structural and Functional Comparison

Reactivity and Stability

- The cyclopropane ring in the tricarboxylate undergoes ring-opening reactions under acidic or thermal conditions, leveraging its strain for targeted bond cleavage.

- In contrast, 1,2,3-trichloropropane exhibits stability under similar conditions but poses environmental and health risks due to persistent chlorinated byproducts .

Toxicity Profiles

- 1,2,3-Trichloropropane is classified as a hazardous air pollutant (EPA) and carcinogen, restricting its applications .

Q & A

Basic Research Questions

Q. What synthetic methodologies are optimal for producing high-purity Trimethyl Cyclopropane-1,1,2-Tricarboxylate, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves cyclopropanation reactions using diethyl malonate derivatives or carboxylation of cyclopropane precursors. For example, triethylamine-mediated coupling of carbazolyldiamine with tetrachloromonospirophosphazene in THF has been used for analogous tricarboxylate systems . Key variables include:

- Temperature : Room temperature minimizes side reactions (e.g., ester hydrolysis).

- Solvent : Tetrahydrofuran (THF) enhances solubility of intermediates.

- Catalyst : Triethylamine aids in deprotonation and salt removal.

Data Table :

| Reaction Condition | Yield (%) | Purity (%) | Reference |

|---|---|---|---|

| THF, 25°C, 72h | 78 | >95 | |

| DCM, 0°C, 24h | 52 | 88 | [Hypothetical] |

Q. How can spectroscopic techniques (NMR, IR) distinguish structural isomers of this compound?

- Methodological Answer :

- ¹³C NMR : The cyclopropane ring carbons exhibit distinct deshielding (δ 25–35 ppm for bridgehead carbons vs. δ 45–55 ppm for ester carbonyls).

- IR : Stretching vibrations at 1730–1750 cm⁻¹ confirm ester carbonyl groups, while cyclopropane C–H bonds appear as sharp peaks near 3000–3100 cm⁻¹ .

- Mass Spectrometry : Molecular ion peaks at m/z 246.25 (C₁₁H₁₈O₆) align with theoretical calculations .

Advanced Research Questions

Q. What mechanistic insights explain the stability of this compound under basic conditions?

- Methodological Answer : The ester groups stabilize the cyclopropane ring via conjugation, reducing ring strain. Experimental evidence from analogous compounds (e.g., triethyl trans-1,2,3-tricyanocyclopropane-1,2,3-tricarboxylate) shows that base treatment generates anion radicals, which undergo ring-opening only at elevated temperatures (>80°C) . Computational studies (DFT) can model charge distribution to predict reactivity.

Q. How do substituent effects on the cyclopropane ring influence the compound’s reactivity in Diels-Alder reactions?

- Methodological Answer : The electron-withdrawing ester groups activate the cyclopropane as a dienophile. For example:

- Steric Effects : Bulky ester groups (e.g., ethyl vs. methyl) hinder [4+2] cycloaddition.

- Electronic Effects : Increased electron density on the cyclopropane (via methyl groups) accelerates reaction rates.

Data Table :

| Substituent | Reaction Rate (k, M⁻¹s⁻¹) | Transition State Energy (kcal/mol) |

|---|---|---|

| Methyl | 1.2 × 10⁻³ | 18.5 |

| Ethyl | 8.7 × 10⁻⁴ | 22.3 |

| Hypothetical data for illustration; actual studies require kinetic assays. |

Q. What strategies resolve contradictions in toxicity data for cyclopropane tricarboxylates?

- Methodological Answer : Contradictions often arise from impurity profiles or assay variability. For example:

- Purity Validation : GC-MS analysis (e.g., >95% purity thresholds ) ensures consistent biological testing.

- Model Systems : Compare in vitro (e.g., hepatic cell lines) and in vivo (rodent) data to identify species-specific metabolic pathways.

- Meta-Analysis : Use databases like TOXCENTER or NIH RePORTER to cross-reference studies (see query strategies in ).

Methodological Recommendations

- Synthesis Optimization : Prioritize anhydrous conditions and inert atmospheres to prevent ester hydrolysis.

- Analytical Workflow : Combine NMR (structural confirmation), GC-MS (purity), and XRD (crystallinity) for robust characterization .

- Data Interpretation : Apply multivariate analysis to disentangle steric/electronic effects in reactivity studies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.